N-Ethyl Substitution Confers Unique Steric and Electronic Profile vs. Unsubstituted Decahydro Core
1-Ethyl-decahydro-1,5-naphthyridine differs from the unsubstituted decahydro-1,5-naphthyridine core (CAS 13623-83-1) by the presence of an N-ethyl group at the 1-position, increasing molecular weight from 140.23 g/mol to 168.3 g/mol (+28.07 Da) . This modification introduces steric hindrance at the bridgehead nitrogen, reducing conformational flexibility of the bicyclic system relative to the unsubstituted analog. SAR studies on structurally related 1,5-naphthyridine antibacterial agents indicate that even minor N-alkyl modifications can significantly alter target binding affinity, with larger substituents generally reducing activity compared to smaller groups [1]. The ethyl group also modulates the pKa of the adjacent nitrogen, affecting protonation state at physiological pH and thus impacting solubility and membrane permeability [1].
| Evidence Dimension | Molecular Weight and N-Substituent Steric Bulk |
|---|---|
| Target Compound Data | 168.3 g/mol; N-ethyl substituent (C2H5) |
| Comparator Or Baseline | Decahydro-1,5-naphthyridine (unsubstituted): 140.23 g/mol; N-H |
| Quantified Difference | +28.07 g/mol; increased steric hindrance at bridgehead nitrogen |
| Conditions | Calculated from molecular formula; steric effect inferred from NBTI SAR studies (Part-4) showing detrimental activity with larger N-substituents |
Why This Matters
The N-ethyl group provides a distinct steric and electronic profile that cannot be replicated by unsubstituted or smaller N-alkyl analogs, enabling exploration of SAR space inaccessible with the parent scaffold.
- [1] Singh, S. B.; et al. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorg. Med. Chem. Lett., 2015, 25(11), 2409-2415. View Source
